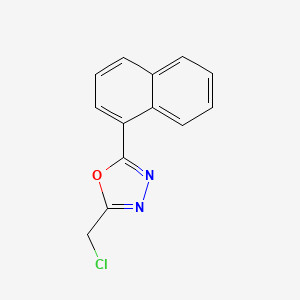

2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-naphthalen-1-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-8-12-15-16-13(17-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCURDDZXJGXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Acylhydrazides

Acylhydrazides undergo cyclodehydration with agents like phosphorus oxychloride or carbon disulfide to form 1,3,4-oxadiazoles. For instance, reaction of acylhydrazides with carbon disulfide in alkaline media yields 5-substituted-1,3,4-oxadiazole-2-thiols, which serve as intermediates for further functionalization.

Oxidative Desulfurization of Thiosemicarbazides

Hypervalent iodine reagents, such as iodobenzene diacetate, facilitate oxidative cyclization of thiosemicarbazides to 1,3,4-oxadiazoles. This method is noted for high regioselectivity and compatibility with diverse substituents.

Coupling Reagent-Mediated Cyclization

Propanephosphonic anhydride (T3P) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable one-pot synthesis of 1,3,4-oxadiazoles from acylhydrazides and isocyanates under mild conditions.

Preparation of 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole

Method 1: Cyclization of Naphthalen-1-yl Acylhydrazide Followed by Alkylation

This two-step protocol involves:

- Synthesis of 5-(naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol :

Naphthalen-1-yl carboxylic acid hydrazide is reacted with carbon disulfide in ethanolic potassium hydroxide, yielding the thiol derivative via cyclization. The reaction proceeds at reflux for 6–8 hours, achieving yields of 70–85%. - Alkylation with Chloromethyl Chloride :

The thiol intermediate is treated with chloromethyl chloride in tetrahydrofuran (THF) using sodium acetate as a base. This nucleophilic substitution introduces the chloromethyl group at position 2, affording the target compound in 65–75% yield after column purification.

Method 2: Oxidative Desulfurization of Thiosemicarbazides

A naphthalen-1-yl thiosemicarbazide derivative is prepared by reacting naphthalen-1-yl acyl chloride with thiosemicarbazide. Oxidative cyclization using iodobenzene and Oxone in THF at room temperature generates the oxadiazole core, with simultaneous introduction of the chloromethyl group via in situ alkylation. This method achieves moderate yields (60–68%) but offers reduced reaction times.

Method 3: Direct Cyclization Using Coupling Reagents

Naphthalen-1-yl hydrazide and chloromethyl isocyanate are condensed using propanephosphonic anhydride (T3P) in dichloromethane. The one-pot reaction forms the 1,3,4-oxadiazole ring at 0–5°C, yielding the product in 72–80% purity after recrystallization.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of each method:

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Naphthalen-1-yl hydrazide, CS₂ | KOH, reflux; NaOAc, THF | 65–75 | High purity; scalable | Multi-step synthesis |

| 2 | Thiosemicarbazide, Oxone | Iodobenzene, THF, rt | 60–68 | Rapid; minimal byproducts | Moderate yields |

| 3 | Hydrazide, chloromethyl isocyanate | T3P, 0–5°C | 72–80 | One-pot reaction; mild conditions | Requires specialized reagents |

Optimization and Scale-Up Considerations

- Reagent Selection : Propanephosphonic anhydride (T3P) outperforms EDC in minimizing epimerization during cyclization.

- Solvent Effects : THF enhances reaction homogeneity in alkylation steps, while ethanol is preferred for cyclization due to its eco-friendly profile.

- Temperature Control : Maintaining temperatures below 5°C in Method 3 prevents decomposition of chloromethyl intermediates.

Applications and Derivatives

This compound serves as a precursor for anticancer agents, particularly vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. Alkylation of the chloromethyl group enables conjugation with pharmacophores like naphthalene hybrids, enhancing target affinity.

Scientific Research Applications

2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole has diverse applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved are often studied through computational modeling and biochemical assays.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis with key analogs:

Key Observations :

- Naphthalene vs. Phenyl Groups: The naphthalen-1-yl group in the target compound increases steric bulk and lipophilicity compared to monosubstituted phenyl analogs. This may enhance interactions with hydrophobic protein pockets but reduce solubility .

- Chloromethyl vs.

- Bioactivity Correlations : Methylsulfonyl and fluorophenyl substituents (e.g., in ) are linked to strong antibacterial effects, while chlorophenyl and nitrophenyl groups (e.g., ) are associated with CNS and anticancer activities.

Physicochemical Properties

| Property | This compound | 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 274.06 (estimated) | 256.26 | 291.72 |

| Melting Point (°C) | Not reported | 194–196 | 156–158 |

| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 | ~3.2 |

| Synthetic Yield | Not reported | 95% | 97% |

Notes:

- The target compound’s predicted high LogP suggests challenges in aqueous solubility, which may necessitate formulation optimization for in vivo applications.

- Melting points for analogs vary widely (118–196°C), reflecting differences in crystallinity driven by substituent polarity and symmetry .

Biological Activity

2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

- Molecular Formula : C13H9ClN2O

- Molecular Weight : 244.68 g/mol

- CAS Number : 202594-71-6

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including this compound, exhibit significant antibacterial properties. The minimal inhibitory concentrations (MICs) against various bacterial strains have been documented:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Remarks |

|---|---|---|---|

| Staphylococcus epidermidis ATCC 12228 | 0.48–15.62 | 0.48–15.62 | Strong bactericidal effect |

| Staphylococcus aureus ATCC 25923 | 31.25–500 | 31.25–1000 | Moderate activity |

| Candida albicans ATCC 2091 | Varies | Varies | Effective against fungal strains |

These findings suggest that the compound is particularly effective against Gram-positive bacteria and shows promise in treating infections caused by these pathogens .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been assessed using various human tumor cell lines. Notably:

- Cell Lines Tested : HCT-116 (colorectal carcinoma), HeLa (cervical adenocarcinoma).

- Cytotoxicity Results :

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 50 | Increased |

| 100 | Increased |

The compound did not adversely affect normal cell viability and instead promoted an increase in cell viability at certain concentrations . This dual action of promoting cell viability while exhibiting cytotoxicity towards cancer cells highlights its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be influenced by structural modifications. For instance, substituents on the oxadiazole ring significantly affect their antibacterial and anticancer properties:

- Substituents : Variations such as halogens or different aromatic groups can enhance or diminish activity against specific strains.

Research has shown that compounds with quinoline or phenyl substituents tend to exhibit stronger antibacterial effects compared to those with simpler structures .

Case Studies

Several case studies illustrate the effectiveness of oxadiazole derivatives in clinical and laboratory settings:

-

Study on Antibacterial Efficacy :

- A study demonstrated that a series of oxadiazole derivatives showed potent activity against Staphylococcus spp., with some compounds achieving MIC values as low as 0.48 µg/mL.

-

Cytotoxicity Evaluation :

- In vitro tests indicated that certain derivatives increased the viability of normal cells while selectively inducing apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-(naphthalen-1-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with chloroacetyl chloride or via Cu(I)-catalyzed click chemistry. Optimizing stoichiometry (1:1.2 molar ratio of hydrazide to chloroacetyl chloride) in anhydrous THF under reflux (60–80°C) improves yields up to 85%. Catalytic Cu(I) enhances regioselectivity in triazole-forming reactions, while inert atmospheres prevent oxidation of intermediates .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- 1H/13C NMR : Chloromethyl protons appear as a singlet at δ 4.6–4.8 ppm. Naphthalene protons show multiplet signals at δ 7.4–8.3 ppm. Oxadiazole carbons resonate at δ 165–170 ppm in 13C NMR .

- IR Spectroscopy : C-Cl stretching at 650–750 cm⁻¹; C=N/C=O vibrations at 1600–1700 cm⁻¹ .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C13H10ClN2O: 261.0533) .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

- Methodological Answer : Store in amber glass bottles under inert gas (N2/Ar) at -20°C to prevent hydrolysis. Use PPE (nitrile gloves, lab coat) and work in a fume hood due to acute toxicity (Category 4) and skin irritation (Category 2). Desiccate samples with molecular sieves to avoid moisture-induced degradation .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity of the chloromethyl group in this compound, and how can these guide functionalization experiments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electrophilic chloromethyl group. Fukui indices identify nucleophilic substitution sites (e.g., SN2 with NaN3 to form azidomethyl derivatives). Molecular electrostatic potential maps predict reactivity with amines or thiols, guiding synthetic modifications .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms non-planar conformations, with dihedral angles of 12.5–15.7° between oxadiazole and naphthalene rings. Discrepancies between DFT-optimized and experimental geometries are resolved by accounting for crystal packing effects and intermolecular interactions (e.g., C-H···π bonds) .

Q. What in vitro assays are most suitable for evaluating the bioactivity of this compound, and how should IC50/Ki values be interpreted in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Enzyme Inhibition : Glycogen phosphorylase b assays (UV-Vis kinetics at 340 nm) with varying substrate concentrations. IC50 values are calculated using nonlinear regression .

- SAR Interpretation : Compare Ki values (e.g., 745 μM for naphthalene-substituted analogues) to assess substituent effects. Molecular docking (AutoDock Vina) correlates activity with binding poses in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.